molecular formula C16H12ClNO3S B2837813 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate CAS No. 946238-39-7

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate

Cat. No.: B2837813
CAS No.: 946238-39-7
M. Wt: 333.79
InChI Key: CJMCSOQCQOKPDT-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate is a synthetic chemical probe designed for preclinical research, featuring the 5-(thiophen-2-yl)isoxazole scaffold—a structure of significant interest in medicinal chemistry . This scaffold is recognized for its potential in anticancer agent development, particularly against breast cancer . Compounds based on the 5-(thiophen-2-yl)isoxazole core have demonstrated potent and selective cytotoxicity against hormone receptor-positive (ERα) breast cancer cell lines, such as MCF-7, by functioning as small-molecule inhibitors of the estrogen receptor alpha (ERα) . The mechanism is believed to involve hydrophobic interactions within the ligand-binding domain of ERα, disrupting its transcriptional activity and inducing apoptotic cell death . The integration of the thiophene ring enhances the molecule's lipophilicity and electronic properties, which can improve bioavailability and metabolic stability . The 2-(4-chlorophenyl)acetate moiety further contributes to the molecular diversity and pharmacological profile of this research compound. This product is intended for use in investigating signaling pathways, cell cycle regulation, and apoptosis mechanisms in vitro. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct thorough safety assessments before use.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S/c17-12-5-3-11(4-6-12)8-16(19)20-10-13-9-14(21-18-13)15-2-1-7-22-15/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMCSOQCQOKPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate is a synthetic compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, drawing from various scientific studies and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including cycloaddition reactions that form the isoxazole ring. The compound's structure can be represented as follows:

Component Description
IUPAC Name (5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-(4-chlorophenyl)acetate
Molecular Formula C16H14ClN2O3S
Molecular Weight 334.81 g/mol
CAS Number 946263-20-3

Anticancer Properties

Recent studies have indicated that compounds related to this compound exhibit significant anticancer activities. For instance, derivatives of isoxazoles have been shown to inhibit cell growth in various cancer cell lines. The following table summarizes key findings related to its anticancer effects:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)0.28Induces cell cycle arrest at G2/M phase
HepG2 (Liver)9.6Down-regulates MMP2 and VEGFA expression

These studies suggest that the compound may interfere with critical cellular pathways involved in tumor growth and metastasis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Isoxazole derivatives, including this compound, have shown potential against various bacterial strains. The following table presents findings from antimicrobial assays:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLModerate activity
Escherichia coli64 µg/mLWeak activity

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical biochemical pathways. The unique structural features of the thiophene and isoxazole rings likely contribute to its binding affinity and selectivity towards these targets.

Case Studies

  • In Vitro Studies on Cancer Cells : A study demonstrated that the compound significantly inhibited the proliferation of MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating strong anticancer potential.
  • Antimicrobial Testing : In a comparative study, this compound was tested against common pathogens and exhibited varying degrees of antimicrobial activity, suggesting potential for therapeutic applications in infectious diseases.

Comparison with Similar Compounds

Heterocyclic Core Comparison: Isoxazole vs. Imidazole vs. Thiazole

Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-Imidazole-4-yl] acetate
  • Core Structure : Imidazole ring with 4-chlorophenyl and methyl substituents.
  • Key Findings: Exhibits strong inhibitory effects on nuclear sirtuins (epigenetic regulators) in non-small cell lung cancer (NSCLC) cell lines . Higher docking scores (Glide Score: −9.2 vs. −7.8 for reference inhibitors) and stability in molecular dynamics simulations with sirtuin proteins . IC₅₀ values of 12.3 µM (A549) and 14.7 µM (NCI-H460), indicating potent cytotoxicity .
  • Comparison: The imidazole core likely facilitates stronger hydrogen bonding with sirtuins compared to isoxazole.
Thiazole Derivatives (Compounds 4 and 5 from )
  • Core Structure : Thiazole with fluorophenyl and triazolyl substituents.
  • Key Findings :
    • Crystallographic analysis reveals isostructural triclinic packing, with one fluorophenyl group perpendicular to the molecular plane .
    • Planarity of the thiazole core contrasts with the bent conformation of the target compound’s isoxazole-thiophene system, which may influence membrane permeability .
Target Compound: (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate
  • Core Structure : Isoxazole fused to thiophene.
  • Hypothesized Advantages :
    • Thiophene’s electron-rich aromatic system may improve binding to hydrophobic pockets in enzymes like HDACs or kinases.
    • The acetoxy group could enhance solubility compared to ethyl esters (e.g., ’s compound).

Substituent Effects: Thiophen-2-yl vs. Fluorophenyl/Chlorophenyl

Compound Key Substituents Electronic Effects Biological Implications
Target Compound Thiophen-2-yl, 4-chlorophenyl Thiophene: Electron-rich, polarizable Potential for enhanced π-π interactions
(Imidazole) 4-chlorophenyl, methyl Chlorophenyl: Lipophilic, steric bulk Sirtuin inhibition via hydrophobic binding
(Thiazole 4/5) 4-fluorophenyl, triazolyl Fluorine: Electron-withdrawing, metabolic stability Altered pharmacokinetics and receptor affinity
  • Thiophene vs. Fluorophenyl : Thiophene’s larger atomic radius and polarizable sulfur may enhance van der Waals interactions compared to fluorine’s electronegativity, which stabilizes aryl rings but reduces polarizability .

Computational Analysis and Molecular Interactions

  • Docking and Dynamics: ’s compound showed superior sirtuin binding via Glide docking (−9.2 score) and stable molecular dynamics trajectories .
  • Noncovalent Interactions: The thiophene ring may engage in CH-π interactions, while the chlorophenyl group could participate in halogen bonding, as modeled via NCI (Noncovalent Interaction) index analyses () .

Q & A

Q. What are the key synthetic routes for preparing (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(4-chlorophenyl)acetate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Formation of the isoxazole-thiophene core via cyclization of precursors like propargyl amines or nitrile oxides under acidic or basic conditions .
  • Step 2 : Esterification of the isoxazole-thiophene intermediate with 2-(4-chlorophenyl)acetic acid using coupling agents (e.g., DCC or EDC) in anhydrous solvents (e.g., DCM or THF) .
  • Optimization : Reaction conditions (temperature, solvent polarity, and catalyst loading) are adjusted using Design of Experiments (DoE) to maximize yield and minimize by-products (e.g., hydrolysis of the ester group) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to identify key groups (e.g., thiophene protons at δ 6.8–7.2 ppm, isoxazole methylene at δ 4.5–5.0 ppm) .
  • Purity Analysis : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to detect impurities (<1% threshold) .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of stereochemistry .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–12) at 37°C. Monitor ester hydrolysis via HPLC; acidic conditions (pH < 3) typically degrade the ester moiety faster .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C common for aromatic esters) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what targets are plausible?

  • Methodological Answer :
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), leveraging the compound’s thiophene and chlorophenyl motifs .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP ~3.5, moderate blood-brain barrier permeability) .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally analogous compounds?

  • Methodological Answer :
  • Comparative SAR Studies : Synthesize analogs (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) and test in standardized assays (e.g., MTT for cytotoxicity) .
  • Meta-Analysis : Use databases like ChEMBL to correlate structural features (e.g., electron-withdrawing groups on phenyl rings) with activity trends .

Q. How can the compound’s reactivity be exploited to design prodrugs or targeted delivery systems?

  • Methodological Answer :
  • Prodrug Design : Modify the ester group to a pH-sensitive moiety (e.g., tert-butyl ester) for controlled release in acidic environments (e.g., tumor microenvironments) .
  • Conjugation Strategies : Attach PEGylated linkers or antibody-drug conjugates (ADCs) via the isoxazole nitrogen or thiophene sulfur .

Q. What are the challenges in scaling up synthesis, and how can green chemistry principles mitigate them?

  • Methodological Answer :
  • Scale-Up Issues : Solvent waste (e.g., DCM) and low yields in cyclization steps.
  • Green Alternatives : Replace DCM with cyclopentyl methyl ether (CPME) or use microwave-assisted synthesis to reduce reaction times and energy .

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